Absence of Estrogen-Like Uterine Weight Increase Versus 17β-Estradiol in Osteoporotic OVX Mice
In the ovariectomized (OVX) mouse model of postmenopausal osteoporosis, norzoanthamine hydrochloride administered orally at 2 mg/kg/day completely suppressed the loss of trabecular bone in the humerus and thickened cortical bone without increasing uterine weight, a hallmark adverse effect of estrogen replacement therapy [1]. In contrast, 17β-estradiol (E₂) at 0.08 mg/kg/day significantly increased uterine weight in OVX mice, confirming estrogen receptor agonism in reproductive tissues [2]. This differential selectivity represents a quantifiable therapeutic window advantage: norzoanthamine hydrochloride achieves bone-protective efficacy comparable to estrogen while avoiding estrogen-driven proliferative effects on the uterus.
| Evidence Dimension | Uterine weight change as a surrogate for estrogen-like proliferative effect in OVX osteoporosis model |
|---|---|
| Target Compound Data | Norzoanthamine hydrochloride 2 mg/kg/d p.o.: uterine weight unchanged versus OVX vehicle control; trabecular bone loss completely suppressed; cortical bone thickened |
| Comparator Or Baseline | 17β-Estradiol (E₂) 0.08 mg/kg/d: uterine weight significantly increased (P<0.01) versus OVX vehicle; bone loss similarly suppressed |
| Quantified Difference | Qualitative divergence: norzoanthamine hydrochloride = bone protection (+) / uterine proliferation (−); E₂ = bone protection (+) / uterine proliferation (+). The absence of uterine weight increase is maintained across all tested doses of truncated analog TZ (0.004–0.5 mg/kg/d) [2]. |
| Conditions | Ovariectomized (OVX) ddY strain mice; 4-week oral administration; femoral weight, bone biomechanical parameters, and uterine weight measured post-sacrifice |
Why This Matters
For procurement in osteoporosis drug discovery, this selectivity profile distinguishes norzoanthamine hydrochloride from estrogen-based comparators by eliminating the need for concomitant selective estrogen receptor modulator (SERM) strategies, reducing experimental complexity and potential confounds in preclinical efficacy studies.
- [1] Yamaguchi K, Yada M, Tsuji T, Kuramoto M, Uemura D. Suppressive effect of norzoanthamine hydrochloride on experimental osteoporosis in ovariectomized mice. Biol Pharm Bull. 1999 Sep;22(9):920-4. doi: 10.1248/bpb.22.920. PMID: 10513613. View Source
- [2] Nishimura T, Inoue H, Tokita K, Fukuzawa S, Tachibana K. Suppressive effect of truncated norzoanthamine (TZ) for bone loss in an osteoporosis mouse model. Transl Regul Sci. 2020;2(1):24-29. doi: 10.33611/trs.2_24. View Source
